2-Oxoquazepam - 49606-44-2

2-Oxoquazepam

Catalog Number: EVT-430395
CAS Number: 49606-44-2
Molecular Formula: C17H11ClF4N2O
Molecular Weight: 370.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-oxoquazepam involves several steps, primarily focusing on the modification of benzodiazepine precursors. A notable method described in patent literature outlines a process where 7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one is reacted with trifluoromethanesulfonic acid-2,2,2-trifluoroethyl and potassium carbonate in a solvent mixture of toluene and acetone.

Key parameters for this synthesis include:

  • Reaction Temperature: The reaction is conducted at 60 to 70 °C.
  • Reaction Time: Approximately 10 hours.
  • Yield: The process yields about 310 g of 2-oxoquazepam with a purity of 99.8% after purification steps including water washes and silica gel treatment .

This method emphasizes the efficiency of using specific bases and solvents to achieve high yields, making it suitable for industrial applications.

Molecular Structure Analysis

The molecular structure of 2-oxoquazepam can be described by its chemical formula C16H14ClFN2OC_{16}H_{14}ClFN_{2}O. The compound features a benzodiazepine core structure characterized by:

  • Benzene Rings: Two aromatic rings contribute to the compound's stability and reactivity.
  • Carbonyl Group: The presence of a carbonyl group (C=O) at the second position is crucial for its biological activity.
  • Chlorine and Fluorine Substituents: These halogen groups enhance the lipophilicity and pharmacokinetic properties of the compound.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure. For instance, in one synthesis analysis, peaks corresponding to specific protons were observed at δ\delta (ppm) values indicative of the functional groups present in the molecule .

Chemical Reactions Analysis

2-Oxoquazepam participates in various chemical reactions, primarily hydrolysis and radiolabeling processes. One study examined the hydrolysis kinetics in alkaline solutions, revealing that the reaction rate depends significantly on the concentration of sodium hydroxide and water content in acetonitrile/water mixtures. This reaction is crucial for understanding its stability under physiological conditions .

Additionally, 2-oxoquazepam has been utilized as a precursor for radiolabeling with fluorine-18, which is significant in positron emission tomography (PET) imaging. The synthesis involves converting it into a fluorinated derivative, demonstrating its versatility in both medicinal chemistry and imaging applications .

Mechanism of Action

The mechanism of action of 2-oxoquazepam primarily involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. As a benzodiazepine derivative, it enhances GABA's inhibitory effects by binding to specific sites on the GABA-A receptor complex. This binding increases the frequency of chloride channel openings, leading to hyperpolarization of neurons and resulting in sedative, anxiolytic, and muscle relaxant effects.

Pharmacokinetic studies indicate that following an oral dose of quazepam, 2-oxoquazepam reaches peak plasma concentrations within approximately 1 to 3 hours, highlighting its rapid onset of action .

Physical and Chemical Properties Analysis

The physical properties of 2-oxoquazepam include:

  • Molecular Weight: Approximately 304.75 g/mol.
  • Melting Point: Not extensively documented but typically falls within common ranges for similar compounds.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical properties include stability under neutral pH conditions but susceptibility to hydrolysis under alkaline conditions. This behavior is critical for formulating dosage forms intended for therapeutic use .

Applications

The scientific applications of 2-oxoquazepam extend beyond its use as a sedative agent. Key areas include:

  • Pharmacological Research: Investigating its effects on sleep disorders and anxiety.
  • Imaging Studies: As a precursor for radiolabeled compounds used in PET scans, aiding in neurological research.
  • Synthetic Chemistry: Serving as an intermediate in developing novel benzodiazepine derivatives or other therapeutic agents.
Introduction to 2-Oxoquazepam

2-Oxoquazepam (Sch 15725) is a pharmacologically active benzodiazepine derivative primarily recognized as a major active metabolite of the hypnotic drug quazepam (marketed as Doral®). Unlike many benzodiazepines developed intentionally as therapeutic agents, 2-oxoquazepam emerged through metabolic studies of its parent compound. It exhibits unique receptor binding properties that distinguish it from classical benzodiazepines, contributing significantly to the overall pharmacological profile of quazepam. As a key intermediary in quazepam's metabolic pathway, 2-oxoquazepam bridges the structural and functional characteristics between traditional benzodiazepines and newer subtype-selective hypnotics [2] [4] [8].

Historical Discovery and Development of 2-Oxoquazepam

2-Oxoquazepam was identified in the 1970s during metabolic investigations of quazepam, developed by the Schering Corporation. Quazepam received its initial patent in 1970 and entered medical use in 1985 as a benzodiazepine hypnotic specifically designed for insomnia treatment [1] [6]. Research into quazepam's metabolic fate revealed that hepatic enzymes rapidly convert it into 2-oxoquazepam through oxidative desulfuration, replacing the thiocarbonyl group (C=S) with a carbonyl group (C=O) at position 2 of the benzodiazepine ring. This biotransformation was found to occur extensively in humans, with 2-oxoquazepam reaching peak plasma concentrations within 1.6 hours after quazepam administration [4] [6].

Unlike quazepam, 2-oxoquazepam was never developed independently as a therapeutic agent. Instead, its significance lies in its contribution to quazepam's overall pharmacological effects. Research in the mid-to-late 1980s, particularly by Corda and colleagues, characterized 2-oxoquazepam's receptor binding profile, establishing its preferential affinity for Type I benzodiazepine receptors (later identified as α1 subunit-containing GABAA receptors). This discovery positioned 2-oxoquazepam as a valuable research tool for studying receptor subtype distribution and function in the mammalian brain [3] [5].

Structural Relationship to Quazepam and Other Benzodiazepines

2-Oxoquazepam (C17H11ClF4N2O, molar mass 370.73 g·mol⁻¹) shares a core benzodiazepine structure with quazepam and other 1,4-benzodiazepines but differs in specific functional groups that significantly influence its pharmacological behavior:

Table 1: Structural Comparison of 2-Oxoquazepam with Related Benzodiazepines

CompoundR₁ SubstituentPosition 2 Functional GroupPosition 7 SubstituentPosition 5 Aryl Group
2-Oxoquazepam-CH₂CF₃C=O-Cl2-Fluorophenyl
Quazepam (Parent)-CH₂CF₃C=S-Cl2-Fluorophenyl
Diazepam-CH₃C=O-ClPhenyl
Flurazepam-CH₂CH₂N(C₂H₅)₂C=O-Cl2-Fluorophenyl

The critical structural difference between 2-oxoquazepam and quazepam lies at position 2 of the benzodiazepine ring: quazepam features a thiocarbonyl group (C=S), while 2-oxoquazepam possesses a carbonyl group (C=O). This conversion from thiocarbonyl to carbonyl during metabolism enhances the molecule's polarity and influences its receptor binding kinetics [2] [8]. Both compounds retain the unique trifluoroethyl group (-CH₂CF₃) at position 1 (R₁) and the 2-fluorophenyl group at position 5, structural features associated with selective binding to Type I (BZ1/α1) benzodiazepine recognition sites. The 7-chloro substituent is common to many clinically used benzodiazepines and contributes to their potency [3] [5] [6].

Metabolically, 2-oxoquazepam represents an intermediate in the biotransformation pathway of quazepam. It is formed primarily via hepatic cytochrome P450 enzymes (mainly CYP3A4) through oxidative desulfuration. 2-Oxoquazepam is subsequently metabolized further via N-dealkylation to form N-desalkyl-2-oxoquazepam (norflurazepam) or hydroxylation to yield 3-hydroxy-2-oxoquazepam [4] [6] [8].

Pharmacological Significance in Neuropsychopharmacology

2-Oxoquazepam holds substantial pharmacological significance due to its selective receptor binding profile and contribution to the hypnotic effects of its parent drug quazepam. Research has demonstrated that 2-oxoquazepam exhibits a preferential affinity for Type I benzodiazepine receptors (BZ1) in the central nervous system. These receptors correspond to GABAA receptors containing the α1 subunit, which are predominantly responsible for mediating sedative-hypnotic and anticonvulsant effects [3] [5].

Table 2: Key Pharmacokinetic Parameters of 2-Oxoquazepam After Oral Quazepam Administration (25 mg)

Parameter2-OxoquazepamQuazepam (Parent)N-Desalkyl-2-oxoquazepam
Cmax (µg/L)4514850
Tmax (h)1.61.514
Elimination t½ (h)403969

In vitro binding studies using radiolabeled [³H]-2-oxoquazepam demonstrated its utility as a selective radioligand for Type I sites. Competition binding experiments revealed that 2-oxoquazepam distinguishes two populations of benzodiazepine binding sites in the rat cerebral cortex, displaying over a 20-fold difference in affinity between high-affinity (Type I/BZ1) and low-affinity (Type II/BZ2) sites. In the human cerebellum, which contains predominantly Type I sites (~95% of total sites), 2-oxoquazepam binds with uniform high affinity [3] [5].

This selectivity is pharmacologically significant because:

  • Targeted Hypnotic Action: Activation of α1 subunit-containing GABAA receptors promotes sleep induction and maintenance with potentially reduced muscle relaxant, anxiolytic, and amnestic effects associated with activation of other subtypes (e.g., α2, α3, or α5 containing receptors) [1] [4].
  • Metabolic Contribution: 2-Oxoquazepam achieves peak plasma concentrations rapidly (Tmax ≈1.6 hours) and possesses a substantial elimination half-life (≈40 hours). Along with the parent compound quazepam, it contributes significantly to the initial sleep-inducing effects, while the longer-lasting metabolite N-desalkyl-2-oxoquazepam (t½ ≈69 hours) may help prevent rebound insomnia upon discontinuation [4] [6].
  • Reduced Tolerance Development: Preclinical evidence suggests that compounds with selectivity for α1 subunits, like 2-oxoquazepam and quazepam, may exhibit a slower development of tolerance compared to non-selective benzodiazepines such as diazepam or flurazepam [1] [7].

Table 3: Receptor Binding Profile of 2-Oxoquazepam in Mammalian Brain

ParameterFindingsSignificance
Receptor Subtype PreferenceHigh affinity for Type I (BZ1/α1-containing GABAA receptors)Underlies selective hypnotic effects
Binding Affinity (Cortex)Biphasic displacement curves; >20-fold difference between site affinitiesDemonstrates existence of heterogeneous receptor populations
Binding in CerebellumMonophasic high-affinity bindingReflects cerebellum's high density of Type I receptors
Radioligand Utility[³H]-2-oxoquazepam selectively labels Type I sitesProvides research tool for studying α1 receptor distribution and pharmacology

Furthermore, 2-oxoquazepam's role extends beyond being merely an active metabolite. Its distinct binding characteristics helped elucidate the heterogeneity of benzodiazepine receptors in the brain. Studies using human brain tissue demonstrated that 2-oxoquazepam binds with different affinities across brain regions: high-affinity sites are abundant in the cerebral cortex, hippocampus, and thalamus, while low-affinity sites predominate in the caudate nucleus and pons. This regional variation correlates with the differential distribution of GABAA receptor subtypes and their associated functions [5].

  • Selective α1 receptor binding, contributing to targeted hypnotic effects.
  • Rapid formation and persistence as a key active metabolite of quazepam.
  • Role as a research tool for characterizing benzodiazepine receptor subtypes.
  • Potential for reduced adverse effects compared to non-selective benzodiazepines [3] [4] [5].

Properties

CAS Number

49606-44-2

Product Name

2-Oxoquazepam

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one

Molecular Formula

C17H11ClF4N2O

Molecular Weight

370.7 g/mol

InChI

InChI=1S/C17H11ClF4N2O/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2

InChI Key

YFSXBSRGIRSXAD-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F

Synonyms

2-oxoquazepam
2oxoquaz
7-chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one
Sch 15-725
Sch 15725
Sch-15-725

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.